molecular formula C13H10ClF B13149636 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene

2-Chloro-4-(2-fluorophenyl)-1-methylbenzene

Cat. No.: B13149636
M. Wt: 220.67 g/mol
InChI Key: OSKCXIBTQIXBCP-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorophenyl group at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives like 2-amino-4-(2-fluorophenyl)-1-methylbenzene.

    Oxidation: Formation of 2-chloro-4-(2-fluorophenyl)benzoic acid.

    Reduction: Formation of 2-chloro-4-(2-fluorophenyl)-1-methylcyclohexane.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.

    2-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    4-Chloro-2-fluorotoluene: Similar structure but with the positions of chlorine and fluorine swapped.

Uniqueness

2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is unique due to the presence of both chlorine and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)-1-methylbenzene

InChI

InChI=1S/C13H10ClF/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8H,1H3

InChI Key

OSKCXIBTQIXBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2F)Cl

Origin of Product

United States

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